REACTION_CXSMILES
|
[Na].[CH3:2][O:3][C:4](=[O:15])[C:5]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:6]=1[F:14].[CH3:16][OH:17]>>[CH3:2][O:3][C:4](=[O:15])[C:5]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[C:8]([O:17][CH3:16])=[CH:7][C:6]=1[F:14] |^1:0|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=CC(=C1)[N+](=O)[O-])F)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 0° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 20 minutes at 0° C. to 5° C
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stir for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
CUSTOM
|
Details
|
to give an off-white precipitate
|
Type
|
CUSTOM
|
Details
|
Recrystallization with CHCl3 (70 ml)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C(=C1)[N+](=O)[O-])OC)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.008 mol | |
AMOUNT: MASS | 1.825 g | |
YIELD: PERCENTYIELD | 17% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |